molecular formula C10H14N2OS B13801346 Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)

Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)

Cat. No.: B13801346
M. Wt: 210.30 g/mol
InChI Key: ZLRUVIWRLAACGF-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI) is a complex heterocyclic compound that belongs to the class of thieno-oxazepines. This compound is characterized by a fused ring system that includes a thiophene ring and an oxazepine ring. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-F]-1,4-oxazepin-5-amine involves multiple steps, starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The oxazepine ring is typically formed through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of thieno[2,3-F]-1,4-oxazepin-5-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-F]-1,4-oxazepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Thieno[2,3-F]-1,4-oxazepin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2,3-F]-1,4-oxazepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-F]-1,4-oxazepin-5-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(2S,3R)-3-ethyl-2-methyl-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine

InChI

InChI=1S/C10H14N2OS/c1-3-7-6(2)13-8-4-5-14-9(8)10(11)12-7/h4-7H,3H2,1-2H3,(H2,11,12)/t6-,7+/m0/s1

InChI Key

ZLRUVIWRLAACGF-NKWVEPMBSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](OC2=C(C(=N1)N)SC=C2)C

Canonical SMILES

CCC1C(OC2=C(C(=N1)N)SC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.